molecular formula C13H14BrCl2NO2 B267677 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine

1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine

Cat. No. B267677
M. Wt: 367.1 g/mol
InChI Key: RUDGUDQOLYCBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine, also known as BDP, is a chemical compound that has been widely studied for its potential applications in scientific research. BDP is a derivative of piperidine and is synthesized through a multi-step process involving the reaction of 2-bromo-4,6-dichlorophenol with piperidine and acetic anhydride. In

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine is not fully understood. However, it is thought to act through the modulation of the endocannabinoid system. 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine has been shown to inhibit the breakdown of endocannabinoids, leading to an increase in their levels. Endocannabinoids are known to have anti-inflammatory and analgesic effects, which may explain the effects of 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine.
Biochemical and Physiological Effects:
1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been shown to modulate the immune system and the central nervous system. 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine has been shown to reduce the production of pro-inflammatory cytokines and chemokines. It has also been shown to reduce the activation of microglia, which are cells involved in the immune response in the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine in lab experiments is its well-established synthesis method. 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine is also relatively stable and can be stored for long periods. However, one limitation is that the mechanism of action of 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine is not fully understood. Additionally, the effects of 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine may vary depending on the experimental conditions, such as the dose and route of administration.

Future Directions

There are several future directions for the study of 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine. One direction is to further investigate the mechanism of action of 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine. Another direction is to study the effects of 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine on different cell types and in different disease models. Additionally, the development of novel 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine derivatives may lead to the discovery of new therapeutic agents.

Synthesis Methods

The synthesis of 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine involves a multi-step process. First, 2-bromo-4,6-dichlorophenol is reacted with piperidine in the presence of a base such as sodium hydroxide. This reaction forms the intermediate, 2-bromo-4,6-dichlorophenoxy-piperidine. Next, acetic anhydride is added to the reaction mixture, which leads to the formation of 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine. The final product is purified through recrystallization or column chromatography.

Scientific Research Applications

1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine has been widely studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine has also been used as a tool to study the role of the endocannabinoid system in the regulation of pain and inflammation. Additionally, 1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine has been used to study the effects of cannabinoids on the immune system and the central nervous system.

properties

Product Name

1-[(2-Bromo-4,6-dichlorophenoxy)acetyl]piperidine

Molecular Formula

C13H14BrCl2NO2

Molecular Weight

367.1 g/mol

IUPAC Name

2-(2-bromo-4,6-dichlorophenoxy)-1-piperidin-1-ylethanone

InChI

InChI=1S/C13H14BrCl2NO2/c14-10-6-9(15)7-11(16)13(10)19-8-12(18)17-4-2-1-3-5-17/h6-7H,1-5,8H2

InChI Key

RUDGUDQOLYCBHS-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)COC2=C(C=C(C=C2Br)Cl)Cl

Canonical SMILES

C1CCN(CC1)C(=O)COC2=C(C=C(C=C2Br)Cl)Cl

Origin of Product

United States

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